1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine
CAS No.: 104860-26-6
Cat. No.: VC20747468
Molecular Formula: C15H23FN2O2
Molecular Weight: 282.35 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine - 104860-26-6](/images/no_structure.jpg)
Specification
CAS No. | 104860-26-6 |
---|---|
Molecular Formula | C15H23FN2O2 |
Molecular Weight | 282.35 g/mol |
IUPAC Name | (3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine |
Standard InChI | InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3/t14-,15+/m1/s1 |
Standard InChI Key | DSIVABIEPNVRBB-CABCVRRESA-N |
Isomeric SMILES | CO[C@H]1CN(CC[C@H]1N)CCCOC2=CC=C(C=C2)F |
SMILES | COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
Canonical SMILES | COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
Introduction
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is a chemical compound that serves as a key intermediate in the synthesis of several pharmaceuticals, including cisapride. Cisapride is a gastroprokinetic agent that was widely used to treat gastrointestinal disorders but has faced restrictions due to its association with cardiac arrhythmias.
Synthesis and Applications
The synthesis of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine typically involves the reaction of a piperidine precursor with a fluorophenoxypropyl moiety. This intermediate is then used in the synthesis of cisapride by condensation with 4-amino-5-chloro-2-methoxybenzoic acid .
Cisapride, the final product, was used to enhance gastrointestinal motility but has been restricted in many countries due to its potential to cause long QT syndrome, a condition that can lead to serious heart arrhythmias .
Research Findings
Research on 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is primarily focused on its role as an intermediate in pharmaceutical synthesis. The compound itself is not typically studied in isolation but is crucial for understanding the synthesis pathways of drugs like cisapride.
Compound | Application | Status |
---|---|---|
Cisapride | Gastroprokinetic agent | Restricted due to cardiac risks |
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine | Intermediate in cisapride synthesis | Not independently studied for therapeutic use |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume